3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea
Description
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-22(15-5-3-2-4-6-15)20(25)21-14-11-19(24)23(13-14)16-7-8-17-18(12-16)27-10-9-26-17/h2-8,12,14H,9-11,13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAQQFYABNECLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isocyanate-Amine Coupling
A primary route involves reacting 1-methyl-1-phenylamine with an isocyanate derivative of the pyrrolidinone-benzodioxane intermediate. Patent WO2020148619A1 demonstrates this method for sulfonylureas, where aryl amines react with sulfonyl isocyanates under mild conditions (0–25°C, dichloromethane solvent). For the target compound:
- Synthesis of 3-isocyanato-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine :
- Coupling with 1-Methyl-1-Phenylamine :
Key Parameters :
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Temperature | 20–25°C | 65–78 | |
| Solvent | Dichloromethane | — | |
| Reaction Time | 12–24 hours | — |
Cyclization Strategies for Pyrrolidinone Core
The 5-oxopyrrolidin-3-yl moiety is synthesized via intramolecular cyclization or lactamization. PubChem CID 10031511 illustrates a related approach for benzodiazepinone systems:
Lactam Formation from γ-Amino Acids
- Synthesis of 4-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic Acid :
- Cyclization via Acid Catalysis :
Optimization Data :
| Catalyst | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| Acetic Anhydride | 80 | 6 | 72 |
| Polyphosphoric Acid | 100 | 3 | 68 |
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Structural confirmation uses:
- ¹H NMR (DMSO-d₆): δ 7.3–7.5 (phenyl), 4.2–4.4 (benzodioxin OCH₂), 3.1–3.3 (pyrrolidinone CH₂).
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as Alzheimer’s.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cholinesterase enzymes, which are relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Urea Substituents
Compound A : 1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-ethoxypropyl)urea
- Molecular Formula : C₁₈H₂₅N₃O₅
- Molecular Weight : 363.41 g/mol
- Key Differences : The urea substituent here is a 3-ethoxypropyl group instead of methyl-phenyl. The ethoxy chain may enhance solubility compared to the aromatic phenyl group in the target compound .
Compound B : 1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-methoxyethyl)urea
- Molecular Formula : C₁₉H₂₇N₃O₆
- Molecular Weight : 393.44 g/mol
- Key Differences: Bis(2-methoxyethyl) substituents increase polarity and hydrogen-bonding capacity (5 H-bond acceptors vs.
Compound C : 1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-fluoro-4-methylphenyl)urea (MLS001235152)
Compounds with Alternative Core Structures
Compound D : 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one (Proroxan Hydrochloride)
- Molecular Formula: C₂₀H₂₂ClNO₃
- Molecular Weight : 373.88 g/mol
- Key Differences: Replaces the urea-pyrrolidinone core with a propanone-pyrrolidine system. Stability studies show pH-dependent solubility, with optimal stability at neutral pH .
Compound E : 4-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-one
- Molecular Formula : C₂₀H₁₅ClN₂O₄
- Molecular Weight : 382.80 g/mol
- Key Differences: Features a dihydropyrimidinone core instead of urea.
Physicochemical and Pharmacokinetic Comparisons
| Parameter | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 363.41 | 363.41 | 393.44 | 385.40 |
| H-Bond Acceptors | 5 | 5 | 6 | 5 |
| XlogP | ~1.8 (estimated) | ~1.5 | ~1.2 | 1.9 |
| Solubility | Low (predicted) | Moderate | High | Moderate |
| Key Substituent | 1-Methyl-1-phenyl | 3-Ethoxypropyl | Bis-methoxyethyl | 3-Fluoro-4-methylphenyl |
Research Findings and Implications
- Substituent Effects : Aromatic substituents (e.g., phenyl in the target compound) reduce solubility but may enhance membrane permeability. Alkoxy chains (Compound A, B) improve solubility but could limit blood-brain barrier penetration .
- Biological Activity : While Compounds D and E show documented bioactivity (antihepatotoxic, receptor modulation), the target compound’s pharmacological profile remains uncharacterized in the available evidence .
- Synthetic Accessibility : The target compound and its analogs are synthetically tractable via urea-forming reactions, as evidenced by commercial availability and related methodologies .
Biological Activity
The compound 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 302.33 g/mol. The compound features a urea functional group substituted with a phenyl and a pyrrolidine moiety linked to a benzodioxin structure, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₄ |
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | This compound |
| Appearance | White powder |
The compound acts primarily as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. IDO1 is an enzyme involved in the catabolism of tryptophan, which plays a significant role in immune regulation and tumor progression. By inhibiting IDO1, this compound may enhance T-cell activation and proliferation, making it a candidate for cancer immunotherapy.
In Vitro Studies
Recent studies have demonstrated that derivatives of phenylurea compounds exhibit potent IDO1 inhibitory activity. For instance, compounds similar to the target compound showed IC50 values ranging from 0.1 to 0.6 μM , indicating strong inhibition of IDO1 activity without affecting tryptophan 2,3-dioxygenase (TDO) activity . The selectivity for IDO1 over TDO is critical as it suggests fewer off-target effects.
In Vivo Efficacy
In vivo studies involving related phenyl urea derivatives have shown promising results in tumor models. For instance, one derivative demonstrated tumor growth inhibition (TGI) of 40.5% in a B16F10 subcutaneous xenograft model when administered at a dose of 15 mg/kg/day . Such data highlight the potential therapeutic application of the compound in cancer treatment.
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of an IDO1 inhibitor derived from the same scaffold as our target compound. The results indicated significant tumor growth inhibition in various xenograft models, suggesting that modifications to the benzodioxin structure can enhance efficacy .
Case Study 2: Pharmacokinetic Profile
The pharmacokinetic profile of related compounds has been assessed with findings indicating moderate plasma clearance and high oral bioavailability. For example, one compound showed an oral bioavailability of 87.4% , which is favorable for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
